![molecular formula C18H20O3 B12540437 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one CAS No. 821771-88-4](/img/structure/B12540437.png)
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is an organic compound that belongs to the class of phenyl ketones It features a benzyloxy group attached to a phenyl ring, which is further connected to a hydroxypentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of phenol with benzyl chloride in the presence of a base such as sodium hydroxide.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring through a nucleophilic substitution reaction.
Formation of the Hydroxypentanone Chain: The hydroxypentanone chain is introduced via a series of reactions, including aldol condensation and subsequent reduction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 1-[4-(Benzyloxy)phenyl]-1-pentanone.
Reduction: Formation of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-2-one
- 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-4-one
- 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-5-one
Uniqueness: 1-[4-(Benzyloxy)phenyl]-1-hydroxypentan-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
821771-88-4 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1-hydroxy-1-(4-phenylmethoxyphenyl)pentan-3-one |
InChI |
InChI=1S/C18H20O3/c1-2-16(19)12-18(20)15-8-10-17(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18,20H,2,12-13H2,1H3 |
InChI Key |
HXCVPTSHHZPOGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


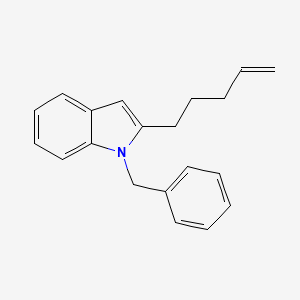
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)
![3-(2-Methoxyphenyl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12540367.png)

![2-[Chloro(difluoro)methyl]-1,3-dioxolane](/img/structure/B12540375.png)
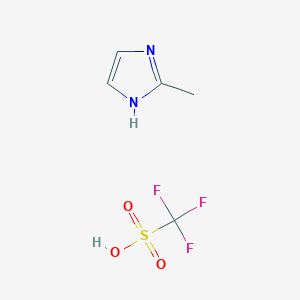
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
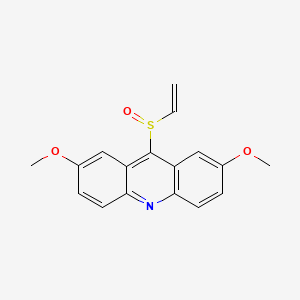
![4-{3-[(E)-(2,6-Dichloro-4-nitrophenyl)diazenyl]-9H-carbazol-9-yl}butan-1-ol](/img/structure/B12540409.png)
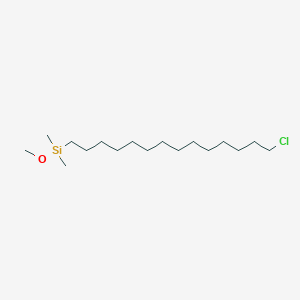
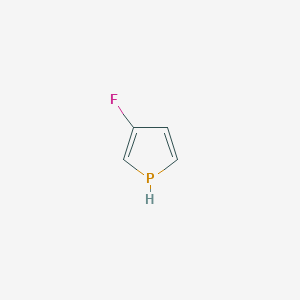
![1-[1-(2,2-Diphenylethyl)-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B12540429.png)
![Benzene, 1-nitro-2-[(3-phenylpropyl)thio]-](/img/structure/B12540431.png)
